molecular formula C12H14Cl3O4P B14663304 2-Chloro-1-(3,4-dichlorophenyl)ethenyl diethyl phosphate CAS No. 37913-88-5

2-Chloro-1-(3,4-dichlorophenyl)ethenyl diethyl phosphate

Cat. No.: B14663304
CAS No.: 37913-88-5
M. Wt: 359.6 g/mol
InChI Key: YHJIFYWHTFZTHE-XYOKQWHBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,4-dichlorophenyl)ethenyl diethyl phosphate involves the reaction of dichloroacetophenone with diethylphosphonic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is usually purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,4-dichlorophenyl)ethenyl diethyl phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and minimize side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated by-products, while reduction can yield less toxic phosphates .

Mechanism of Action

The primary mechanism of action of 2-Chloro-1-(3,4-dichlorophenyl)ethenyl diethyl phosphate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the pest . The molecular targets include the acetylcholine binding sites on the enzyme, and the pathway involves phosphorylation of the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(3,4-dichlorophenyl)ethenyl diethyl phosphate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Its effectiveness as an acetylcholinesterase inhibitor and its broad-spectrum insecticidal properties make it a valuable compound in pest control .

Properties

CAS No.

37913-88-5

Molecular Formula

C12H14Cl3O4P

Molecular Weight

359.6 g/mol

IUPAC Name

[(E)-2-chloro-1-(3,4-dichlorophenyl)ethenyl] diethyl phosphate

InChI

InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)9-5-6-10(14)11(15)7-9/h5-8H,3-4H2,1-2H3/b12-8+

InChI Key

YHJIFYWHTFZTHE-XYOKQWHBSA-N

Isomeric SMILES

CCOP(=O)(OCC)O/C(=C/Cl)/C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCOP(=O)(OCC)OC(=CCl)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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